molecular formula C22H30O3 B12295732 11-Hydroxy-6-methylpregna-1,4-diene-3,20-dione

11-Hydroxy-6-methylpregna-1,4-diene-3,20-dione

Cat. No.: B12295732
M. Wt: 342.5 g/mol
InChI Key: VDNZZIYSCXESNI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Endrisone involves several steps, starting from basic steroidal structures. The synthetic routes typically include the introduction of functional groups such as hydroxyl and methyl groups at specific positions on the steroid backbone. The reaction conditions often involve the use of catalysts and reagents like acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale chemical reactors and purification processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Endrisone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various hydroxylated and methylated derivatives of the original compound .

Scientific Research Applications

Endrisone has a wide range of scientific research applications:

Mechanism of Action

Endrisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and binds to specific DNA sequences. This binding regulates the transcription of target genes involved in inflammatory and immune responses. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparison with Similar Compounds

Endrisone is similar to other steroidal glucocorticoids like prednisone and medrysone. it is unique in its specific structural modifications, such as the presence of a hydroxyl group at the 11β position and a methyl group at the 6α position. These modifications contribute to its specific pharmacological properties and therapeutic applications .

Similar compounds include:

Endrisone’s unique structural features and specific applications make it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

17-acetyl-11-hydroxy-6,10,13-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h7-8,10,12,15-17,19-20,25H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNZZIYSCXESNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865746
Record name 11-Hydroxy-6-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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